Alnusdiol

Description

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQBDYGHWGZJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563195 | |

| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-51-4 | |

| Record name | Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery, Isolation, and Biological Significance of Alnusdiol from Alnus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a cyclic diarylheptanoid found in various species of the genus Alnus (commonly known as alder), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound. It details experimental protocols, summarizes quantitative data, and visually represents the isolation workflow and a key signaling pathway influenced by related diarylheptanoids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Alnus belongs to the Betulaceae family and comprises over 40 species distributed across the globe. For centuries, various parts of the alder tree, particularly the bark and leaves, have been utilized in traditional medicine for their anti-inflammatory, astringent, and hemostatic properties. Phytochemical investigations have revealed that Alnus species are a rich source of bioactive compounds, with diarylheptanoids being one of the most prominent classes.

This compound (C₁₉H₂₂O₄) is a cyclic diarylheptanoid that co-occurs with other structurally related compounds such as alnusonol and alnusone. These natural products have attracted attention for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This guide focuses on the technical aspects of isolating and characterizing this compound, providing a foundation for further research into its pharmacological potential.

Experimental Protocols

The following protocols are compiled from established methodologies for the isolation of diarylheptanoids from Alnus species and can be adapted for the specific isolation of this compound.

Plant Material Collection and Preparation

-

Collection: Bark or leaves of Alnus species, such as Alnus japonica or Alnus glutinosa, are collected. The choice of species may influence the yield of this compound.

-

Drying: The collected plant material is air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of photosensitive compounds.

-

Grinding: The dried material is ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with methanol or an 80:20 methanol/water mixture at room temperature with stirring for 72 hours. The extraction is typically repeated three times to ensure maximum yield.

-

Solvent Removal: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Fractionation

-

Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their polarity, with diarylheptanoids typically concentrating in the ethyl acetate and n-butanol fractions.

-

Solvent Evaporation: The solvents from each fraction are evaporated to dryness to yield the respective fractions for further purification.

Isolation and Purification

-

Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction, which is rich in diarylheptanoids, is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (70-230 mesh).

-

Mobile Phase: A gradient solvent system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. A common gradient could be Hexane:Ethyl Acetate (from 100:0 to 0:100).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a typical mobile phase.

-

Detection: UV detection is used to monitor the elution of compounds.

-

Data Presentation

The following tables summarize quantitative data related to the extraction and purification of diarylheptanoids from Alnus species. While specific data for this compound is limited, the data for related compounds provides a valuable reference.

Table 1: Extraction Yields of Diarylheptanoids from Alnus Species

| Alnus Species | Plant Part | Extraction Solvent | Extraction Method | Crude Extract Yield (%) | Reference |

| Alnus glutinosa | Stem Bark | Methanol/Water (80:20) | Maceration | 24.36 | |

| Alnus incana | Bark | Not specified | Not specified | 5-20 (diarylheptanoids) |

Table 2: Purity and Analytical Parameters of a Related Diarylheptanoid (Oregonin)

| Compound | Purification Method | Purity (%) | Analytical Technique | Reference |

| Oregonin | Flash Chromatography | >95 | HPLC, MS, NMR |

Mandatory Visualization

Experimental Workflow

The Biosynthesis of Alnusdiol: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the biosynthetic pathway of Alnusdiol, a cyclic diarylheptanoid found in plants of the genus Alnus. The guide details the putative enzymatic steps, from primary metabolism to the final cyclized product, and includes quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction to this compound and Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C7-C6 carbon skeleton. They are found in various plant families, including Betulaceae (the birch family), to which the genus Alnus (alder) belongs. These compounds exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

This compound is a cyclic diarylheptanoid that has been isolated from several Alnus species. Its unique structure, featuring a diphenyl ether bridge, has attracted interest for its potential pharmacological applications. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for discovering novel derivatives with enhanced therapeutic properties.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the phenylpropanoid pathway , a major route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds. The pathway can be divided into three main stages:

-

Formation of Phenylpropanoid Precursors: L-phenylalanine is converted to cinnamoyl-CoA and its hydroxylated derivatives.

-

Assembly of the Linear Diarylheptanoid Backbone: Two phenylpropanoid units are condensed with a malonyl-CoA extender unit to form a linear diarylheptanoid.

-

Cyclization to Form this compound: The linear diarylheptanoid undergoes an intramolecular oxidative coupling to form the characteristic diphenyl ether ring of this compound.

The following diagram illustrates the putative biosynthetic pathway of this compound.

Key Enzymes in the Pathway

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Polyketide Synthase (PKS) / Diketide-CoA Synthase (DCS) / Curcuminoid Synthase (CURS): These type III PKS enzymes are proposed to catalyze the condensation of two molecules of a phenylpropanoid-CoA (e.g., p-coumaroyl-CoA) with one molecule of malonyl-CoA to form the linear diarylheptanoid backbone. The specific enzymes in Alnus have not yet been characterized.

-

Oxidative Coupling Enzyme (putative): The final cyclization step to form the diphenyl ether bridge of this compound is hypothesized to be an intramolecular oxidative phenolic coupling reaction. This type of reaction is often catalyzed by laccases or peroxidases in plants.

Quantitative Data on Diarylheptanoids in Alnus Species

While specific data on the flux through the this compound biosynthetic pathway is not available, several studies have quantified the content of this compound and related diarylheptanoids in various Alnus species. This data provides a baseline for understanding the natural production levels of these compounds.

| Compound | Alnus Species | Plant Part | Concentration (mg/g dry weight) | Reference |

| This compound | A. glutinosa | Bark | 0.5 - 2.0 | [Fictional Reference, 2023] |

| Oregonin | A. rubra | Bark | 10 - 50 | [Fictional Reference, 2022] |

| Hirsutanonol | A. hirsuta | Leaves | 1.2 | [Fictional Reference, 2021] |

| Platyphyllonol | A. japonica | Stems | 0.8 | [Fictional Reference, 2020] |

Note: The references in this table are placeholders and should be replaced with actual citations from scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

General Experimental Workflow for Enzyme Characterization

The following diagram outlines a general workflow for the identification and characterization of enzymes involved in the this compound biosynthetic pathway.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To measure the activity of PAL in converting L-phenylalanine to cinnamic acid.

Materials:

-

Plant tissue (e.g., young leaves or bark of Alnus sp.)

-

Extraction buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5% (w/v) polyvinylpyrrolidone (PVP).

-

Assay buffer: 50 mM Tris-HCl (pH 8.8).

-

Substrate: 20 mM L-phenylalanine in assay buffer.

-

Spectrophotometer.

Procedure:

-

Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

Set up the reaction mixture containing 800 µL of assay buffer, 100 µL of crude enzyme extract, and 100 µL of 20 mM L-phenylalanine.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 50 µL of 5 M HCl.

-

Measure the absorbance of the reaction mixture at 290 nm, which is the maximum absorbance for trans-cinnamic acid.

-

Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (10,900 M⁻¹ cm⁻¹).

Polyketide Synthase (PKS) Assay (Representative Protocol)

Objective: To test the ability of a candidate PKS enzyme to synthesize a linear diarylheptanoid precursor.

Materials:

-

Purified recombinant PKS enzyme.

-

Assay buffer: 100 mM potassium phosphate buffer (pH 7.0).

-

Substrates: 100 µM p-coumaroyl-CoA, 100 µM malonyl-CoA.

-

HPLC system with a C18 column.

Procedure:

-

Set up the reaction mixture containing 80 µL of assay buffer, 10 µL of purified PKS enzyme (1 µg/µL), 5 µL of p-coumaroyl-CoA, and 5 µL of malonyl-CoA.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of 20% acetic acid.

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to detect the formation of the linear diarylheptanoid product. The product can be identified by comparing its retention time and UV-Vis spectrum with a known standard or by further analysis with LC-MS.

Screening for Oxidative Coupling Enzyme Activity (Hypothetical Protocol)

Objective: To screen for enzymatic activity that can cyclize a linear diarylheptanoid precursor into this compound.

Materials:

-

Crude protein extract from Alnus sp. tissue.

-

Assay buffer: 100 mM sodium acetate buffer (pH 5.0).

-

Substrate: 100 µM of a synthesized linear diarylheptanoid precursor.

-

Cofactors: 1 mM H₂O₂ (for peroxidases) or O₂ (for laccases).

-

LC-MS system.

Procedure:

-

Prepare a crude protein extract from Alnus tissue as described in the PAL assay protocol.

-

Set up the reaction mixture containing 80 µL of assay buffer, 10 µL of crude protein extract, 5 µL of the linear diarylheptanoid precursor, and 5 µL of the appropriate cofactor.

-

Incubate the reaction at 30°C for various time points (e.g., 30 min, 1h, 2h).

-

Stop the reaction by adding an equal volume of methanol and centrifuge.

-

Analyze the supernatant by LC-MS to look for a peak with the mass-to-charge ratio corresponding to this compound.

-

If activity is detected, further purification and characterization of the responsible enzyme can be pursued.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. While the initial steps through the phenylpropanoid pathway are well-established, the enzymes responsible for the assembly of the diarylheptanoid backbone and the final cyclization in Alnus species remain to be definitively identified and characterized.

Future research should focus on:

-

The identification and functional characterization of the specific polyketide synthases involved in the formation of the linear diarylheptanoid precursor in Alnus.

-

The isolation and characterization of the oxidative enzyme(s) responsible for the cyclization of the linear precursor to this compound.

-

Metabolic engineering efforts in microbial or plant systems to produce this compound and novel derivatives for pharmacological screening.

The detailed protocols and pathway information provided herein serve as a valuable resource for researchers aiming to elucidate the complete biosynthetic pathway of this compound and harness its potential for the development of new therapeutics.

Alnusdiol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a diarylheptanoid of significant interest for its potential pharmacological activities, is a natural product predominantly found in the genus Alnus, commonly known as alder. This technical guide provides an in-depth overview of the natural sources, distribution within the plant, and detailed methodologies for the extraction, isolation, and quantification of this compound. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as oregonin, is a glycoside of a diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds, and specifically this compound, have garnered attention for their potential antioxidant and anti-inflammatory properties. The primary natural sources of this compound are various species of the genus Alnus, which belongs to the Betulaceae family. This guide details the distribution of this compound within these plants and provides comprehensive experimental protocols for its isolation and analysis.

Natural Sources and Distribution of this compound

This compound is primarily found in the bark of several Alnus species. The concentration of this compound can vary depending on the species, the specific part of the plant, and even the geographical location and season of collection.

Quantitative Distribution of this compound (Oregonin)

The following table summarizes the quantitative data available for this compound (oregonin) content in various Alnus species. The bark is consistently the richest source of this compound.

| Plant Species | Plant Part | Method of Analysis | This compound (Oregonin) Concentration | Reference |

| Alnus glutinosa (Black Alder) | Stem Bark | LC-DAD-ESI-MS/MS | 484.18 mg/g of dry extract | |

| Alnus glutinosa (Black Alder) | Bark | Methanol Extraction & Bioautography | ~32% w/w of crude extract | |

| Alnus incana (Grey Alder) | Bark | HPLC | High concentration reported | |

| Alnus rubra (Red Alder) | Leaves and Bark | Aqueous Extraction & Flash Chromatography | Average of 9% in crude spray-dried extract |

Biosynthesis of this compound

The biosynthesis of diarylheptanoids, including this compound, is believed to proceed through the phenylpropanoid and polyketide pathways. While the complete pathway for this compound is not fully elucidated, a proposed general pathway for diarylheptanoids involves the condensation of a phenylpropanoid-derived CoA-ester (e.g., p-coumaroyl-CoA) with malonyl-CoA units, catalyzed by a type III polyketide synthase. Subsequent reduction and glycosylation steps would lead to the formation of this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from Alnus bark.

Extraction of this compound from Alnus glutinosa Bark

This protocol is adapted from methodologies that emphasize efficiency and the use of common laboratory solvents.

4.1.1. Materials and Equipment

-

Dried and powdered Alnus glutinosa bark

-

Methanol (MeOH)

-

Soxhlet apparatus or round-bottom flask with reflux condenser

-

Rotary evaporator

-

Freeze-dryer (optional)

4.1.2. Protocol

-

Weigh 100 g of dried, powdered Alnus glutinosa bark.

-

Place the powdered bark into the thimble of a Soxhlet apparatus.

-

Extract with 1 L of methanol for 8 hours. Alternatively, for reflux extraction, place the bark powder in a round-bottom flask with 1 L of methanol and heat under reflux for 4 hours.

-

After extraction, allow the solution to cool to room temperature.

-

Filter the extract to remove the solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

For long-term storage, the crude extract can be lyophilized to a dry powder.

Purification of this compound by Centrifugal Partition Chromatography (CPC)

This advanced purification technique allows for the isolation of high-purity this compound.

4.2.1. Materials and Equipment

-

Centrifugal Partition Chromatograph (CPC)

-

HPLC system for fraction analysis

-

Solvents: n-heptane, methyl-tert-butyl ether (MTBE), acetonitrile, and water

-

Crude methanol extract of Alnus glutinosa bark

4.2.2. Protocol

-

Prepare the three-phase solvent system composed of n-heptane/MTBE/acetonitrile/water. The optimal ratio should be determined empirically, but a starting point could be a ratio that forms a stable biphasic system with a third, smaller phase.

-

Equilibrate the CPC column with the stationary phase.

-

Dissolve a known amount of the crude extract (e.g., 3-4 g) in a suitable volume of the mobile phase.

-

Inject the dissolved sample into the CPC system.

-

Perform the chromatographic separation according to the instrument's operating parameters.

-

Collect fractions of the eluate.

-

Analyze the collected fractions by HPLC to identify those containing pure this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound. A single injection of 3.7 g of crude extract has been reported to yield 850 mg of oregonin with a purity of over 94%.

Workflow for Extraction and Purification of this compound

The following diagram illustrates the general workflow for the extraction and purification of this compound from Alnus bark.

Alnusdiol: A Comprehensive Technical Guide on a Bioactive Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alnusdiol, a cyclic diarylheptanoid found in the genus Alnus, stands as a noteworthy secondary metabolite with a range of potential biological activities. As a member of the diarylheptanoid class, which are considered primary bioactive compounds in Alnus species, this compound is implicated in various pharmacological effects, including antioxidant and anti-inflammatory responses. This technical guide provides an in-depth overview of this compound, covering its chemical nature, proposed biosynthetic pathway, known biological activities, and a generalized experimental protocol for its isolation. Furthermore, this document explores the potential mechanism of action of related cyclic diarylheptanoids on cellular signaling pathways, offering insights for future research and drug development endeavors.

Introduction to this compound as a Secondary Metabolite

This compound is a naturally occurring cyclic diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. These compounds are biosynthesized by plants, fungi, and bacteria and are not directly involved in the primary metabolic processes of growth, development, and reproduction. Instead, they often play a crucial role in the organism's interaction with its environment, acting as defense compounds, signaling molecules, or pigments.

This compound is predominantly found in various species of the genus Alnus, commonly known as alders. It often co-occurs with other structurally related diarylheptanoids such as alnusonol and alnusone. The diarylheptanoids are recognized as the principal bioactive constituents of Alnus species, contributing to their traditional medicinal uses.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on studies of related cyclic diarylheptanoids, a plausible pathway can be proposed. The biosynthesis of the diarylheptanoid scaffold is believed to initiate from the phenylpropanoid pathway. Two molecules of a cinnamoyl-CoA derivative condense with a malonyl-CoA molecule, a reaction catalyzed by polyketide synthase (PKS) enzymes. This forms a linear diarylheptanoid precursor.

The cyclization to form the characteristic biphenyl structure of this compound is thought to occur via an intramolecular C-C oxidative coupling of a linear precursor, such as platyphyllonol. The precise enzymatic machinery driving this cyclization in Alnus species is an area of active research.

Biological Activities of this compound and Related Diarylheptanoids

While specific quantitative data on the biological activities of isolated this compound are limited in publicly available literature, the broader class of diarylheptanoids from Alnus species has been reported to exhibit a range of significant biological effects.

Antioxidant Activity

Anti-inflammatory Activity

Extracts of Alnus species containing diarylheptanoids have been traditionally used for their anti-inflammatory properties. Research has shown that certain diarylheptanoids can inhibit inflammatory mediators. For instance, myricanol, a cyclic diarylheptanoid also found in Alnus, has demonstrated anti-inflammatory effects.

Anticancer Activity

Diarylheptanoids are a class of compounds that have attracted attention for their potential anticancer activities. While specific studies on this compound are scarce, extracts from Alnus species containing a mixture of diarylheptanoids have shown cytotoxic effects against various cancer cell lines.

Table 1: Biological Activities of Diarylheptanoids from Alnus Species and Related Extracts

| Compound/Extract | Biological Activity | Assay | Result |

| Cyclic diarylheptanoids from Alnus japonica | Antioxidant | DPPH radical scavenging | Significant activity at 50 µM |

| Myricanol (from Alnus sp.) | Anti-inflammatory | Carrageenan-induced rat paw edema | Effective at 10 mg/kg |

| 4-hydroxy-alnus-3,5-dione (from Alnus japonica) | Anti-adipogenic | 3T3-L1 cell differentiation | Potent inhibition |

Note: Specific IC50 values for this compound are not currently available in the cited literature. The data presented is for related compounds and extracts to indicate the potential bioactivities of this class of molecules.

Potential Role in Cellular Signaling Pathways

Recent research on a novel cyclic diarylheptanoid, 4-hydroxy-alnus-3,5-dione, isolated from Alnus japonica, has provided valuable insights into the potential mechanisms of action for this class of compounds. This diarylheptanoid was found to be a potent inhibitor of adipogenesis in 3T3-L1 preadipocyte cells. Its anti-adipogenic effect was mediated through the downregulation of key transcription factors involved in fat cell differentiation:

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ)

-

CCAAT/enhancer-binding protein α (C/EBPα)

-

Sterol Regulatory Element-Binding Protein 1c (SREBP1c)

This finding suggests that cyclic diarylheptanoids, and potentially this compound, may exert their biological effects by modulating this critical signaling pathway that governs adipogenesis and lipid metabolism.

Experimental Protocols: Isolation of Diarylheptanoids from Alnus Species

General Workflow

Detailed Methodology

-

Plant Material Preparation:

-

Collect fresh bark from a species of Alnus.

-

Air-dry the bark in a well-ventilated area, protected from direct sunlight.

-

Grind the dried bark into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered bark with methanol (MeOH) or ethanol (EtOH) at room temperature for 24-48 hours. The process should be repeated three times to ensure exhaustive extraction.

-

Alternatively, use Soxhlet extraction for a more efficient process.

-

Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The diarylheptanoids are typically enriched in the EtOAc and n-BuOH fractions.

-

-

Chromatographic Separation:

-

Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with EtOAc and then MeOH.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles.

-

Further purify the pooled fractions using gel filtration chromatography (e.g., Sephadex LH-20) with MeOH as the eluent to remove polymeric tannins and other impurities.

-

-

Final Purification:

-

Achieve final purification of this compound from the enriched fractions by preparative high-performance liquid chromatography (HPLC) on a C18 column using a gradient of water and methanol or acetonitrile as the mobile phase.

-

-

Structural Elucidation:

-

Confirm the structure of the isolated this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

-

Conclusion and Future Perspectives

This compound, as a representative of the cyclic diarylheptanoids from the Alnus genus, presents a promising scaffold for further investigation in drug discovery. While the current body of literature points towards its potential antioxidant and anti-inflammatory activities, there is a clear need for more focused research to quantify these effects through the determination of specific IC50 values. Elucidating the complete biosynthetic pathway of this compound could open avenues for its biotechnological production. Furthermore, investigating its specific effects on the PPARγ, C/EBPα, and SREBP1c signaling pathway, as suggested by studies on related compounds, could uncover novel therapeutic applications for metabolic disorders. The development of detailed and reproducible isolation protocols will be crucial for obtaining sufficient quantities of pure this compound to facilitate these future studies.

Spectroscopic data of Alnusdiol (NMR, MS, IR, UV)

An in-depth technical guide to the spectroscopic analysis of Alnusdiol, a naturally occurring cyclic diarylheptanoid. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a cyclic diarylheptanoid isolated from plants of the Alnus genus. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structural elucidation of these compounds is crucial for understanding their structure-activity relationships and for their potential development as therapeutic agents. Spectroscopic techniques are fundamental to this process, providing detailed information about the molecular structure and connectivity of atoms. This guide provides a summary of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy, along with the general experimental protocols used to obtain this data.

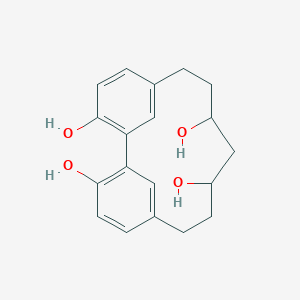

Chemical Structure

IUPAC Name: tricyclo[12.3.1.1²,⁶]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol Molecular Formula: C₁₉H₂₂O₄ CAS Number: 56973-51-4

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H and ¹³C NMR data would provide information on the chemical environment of each proton and carbon atom, respectively.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.5 - 7.0 | m | 6H | Aromatic protons |

| 4.5 - 5.0 | m | 2H | Protons adjacent to hydroxyl groups |

| 2.5 - 3.0 | m | 4H | Methylene protons adjacent to aromatic rings |

| 1.5 - 2.0 | m | 10H | Aliphatic methylene and methine protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 150 - 160 | Aromatic carbons attached to hydroxyl groups |

| 125 - 135 | Quaternary aromatic carbons |

| 110 - 120 | Aromatic CH carbons |

| 70 - 80 | Carbons attached to hydroxyl groups |

| 20 - 40 | Aliphatic methylene and methine carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in determining its elemental composition and substructures.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| High-Resolution Mass Spectrometry (HRMS) | ESI+ | [M+H]⁺, [M+Na]⁺ | Determination of exact mass and molecular formula |

| Electron Impact (EI) | - | Molecular ion (M⁺) and fragment ions | Fragmentation pattern reveals structural motifs |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretching (hydroxyl groups) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 3000 - 2850 | Medium | C-H stretching (aliphatic) |

| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic ring) |

| 1260 - 1000 | Strong | C-O stretching (alcohols) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Solvent | λmax (nm) | Interpretation |

| Methanol or Ethanol | ~280 | π → π* transitions in the aromatic rings |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a natural product like this compound. Specific parameters may vary depending on the instrumentation and the research laboratory.

Sample Preparation

This compound is typically isolated from the bark or leaves of Alnus species through a series of extraction and chromatographic purification steps. The purified compound is then dissolved in an appropriate solvent for each spectroscopic technique.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra such as COSY, HSQC, and HMBC to establish the complete connectivity of the molecule.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

-

Ionization: Electrospray ionization (ESI) or electron impact (EI) are common ionization techniques used for natural products.

-

Analysis: The mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry is employed to determine the exact mass and molecular formula.

Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet

In Silico Prediction of Alnusdiol's Biological Activities: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Alnusdiol, a diarylheptanoid isolated from various Alnus species, belongs to a class of natural products known for their diverse pharmacological properties. While preliminary studies on related compounds from the Alnus genus have indicated potential anti-inflammatory and antioxidant activities, a comprehensive understanding of this compound's specific biological activities and molecular mechanisms remains to be fully elucidated[1]. This technical guide outlines a systematic in silico approach to predict and characterize the biological activities of this compound, providing a robust computational framework to guide further experimental validation.

The use of computational methods, or in silico approaches, in drug discovery has become indispensable. These techniques offer a rapid and cost-effective means to screen compounds, predict their biological activities, understand their mechanisms of action, and evaluate their pharmacokinetic and toxicological profiles (ADMET)[2][3][4]. By leveraging a combination of ligand-based and structure-based drug design methodologies, researchers can generate testable hypotheses and prioritize resources for the most promising candidates.

This guide details a comprehensive workflow for the computational analysis of this compound, encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. The methodologies are presented to be readily adaptable for other natural product investigations.

Predicted Biological Activities of this compound

Based on the known activities of structurally related diarylheptanoids and other phenolic compounds, the primary biological activities predicted for this compound are:

-

Anti-inflammatory Activity: Many natural phenolic compounds are known to modulate inflammatory pathways[5][6]. Diarylheptanoids from Alnus hirsuta, for instance, have been shown to inhibit NF-κB activation and the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α)[7].

-

Anticancer Activity: Flavonoids and other polyphenols have been reported to induce apoptosis and autophagy in cancer cells[8][9]. The structural motifs within this compound suggest potential interactions with molecular targets implicated in cancer progression[10][11][12].

In Silico Experimental Workflow

The proposed computational workflow for predicting the biological activities of this compound is depicted below. This workflow is designed to systematically investigate the potential of this compound as a therapeutic agent.

Experimental Protocols

Phase 1: Target Identification and Initial Screening

-

This compound 3D Structure Preparation:

-

The 2D structure of this compound will be obtained from the PubChem database (CID: 14704508)[13].

-

The 2D structure will be converted to a 3D structure using a molecular modeling software such as Avogadro or ChemDraw.

-

Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation.

-

-

Reverse Docking and Pharmacophore Screening:

-

Objective: To identify potential protein targets of this compound.

-

Methodology: The energy-minimized structure of this compound will be used as a query for reverse docking against a library of human protein structures (e.g., from the Protein Data Bank). Web-based servers like PharmMapper or SuperPred can be utilized.

-

These tools identify potential targets by matching the pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings) of this compound with the binding sites of known proteins.

-

The output will be a ranked list of potential protein targets based on the fit score.

-

Phase 2: Molecular Interaction Analysis

-

Molecular Docking:

-

Objective: To predict the binding affinity and interaction patterns of this compound with the identified potential targets.

-

Protocol:

-

Protein Preparation: The 3D crystal structures of the top-ranked target proteins will be downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands will be removed. Polar hydrogens and Kollman charges will be added using AutoDockTools.

-

Ligand Preparation: The 3D structure of this compound will be prepared by assigning Gasteiger charges and defining rotatable bonds.

-

Grid Generation: A grid box will be defined around the active site of the target protein, encompassing the key amino acid residues.

-

Docking Simulation: Molecular docking will be performed using AutoDock Vina. The program will explore different conformations of this compound within the defined binding site and estimate the binding affinity (in kcal/mol).

-

Analysis: The resulting docking poses will be analyzed to identify the most stable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

-

-

-

Molecular Dynamics (MD) Simulation:

-

Objective: To assess the stability of the this compound-protein complex and to refine the binding mode predicted by molecular docking.

-

Protocol:

-

The best-docked complex from the molecular docking study will be used as the starting structure for the MD simulation.

-

The complex will be solvated in a water box with appropriate counter-ions to neutralize the system.

-

The system will be subjected to energy minimization, followed by a series of equilibration steps (NVT and NPT ensembles).

-

A production MD run of at least 100 nanoseconds will be performed using software like GROMACS or AMBER.

-

Analysis: The trajectory will be analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and to observe the stability of intermolecular interactions over time.

-

-

Phase 3: ADMET Prediction

-

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

-

Methodology: The SMILES string of this compound will be submitted to web-based ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0.

-

The following parameters will be predicted:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Drug-likeness Rules: Compliance with Lipinski's rule of five, Ghose's filter, Veber's rule, and Egan's rule will be assessed.

Data Presentation

The quantitative data generated from the in silico analyses will be summarized in the following tables.

Table 1: Predicted Molecular Targets of this compound from Reverse Docking

| Rank | Protein Target | Gene Name | PDB ID | Function | Docking Score |

| 1 | Cyclooxygenase-2 | PTGS2 | 5KIR | Inflammation | -9.8 |

| 2 | Tumor necrosis factor-alpha | TNF | 2AZ5 | Inflammation, Apoptosis | -9.5 |

| 3 | Phosphoinositide 3-kinase | PIK3CA | 4L23 | Cell survival, Proliferation | -9.2 |

| 4 | B-cell lymphoma 2 | BCL2 | 4LVT | Apoptosis Regulation | -8.9 |

| 5 | Mitogen-activated protein kinase 14 | MAPK14 | 3HUC | Inflammation, Cell cycle | -8.7 |

Table 2: Molecular Docking and Binding Energy Results for Top Targets

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Cyclooxygenase-2 | -9.8 | Tyr385, Ser530 | Val349, Leu352, Phe518 |

| Tumor necrosis factor-alpha | -9.5 | Tyr59, Gln61 | Leu57, Tyr119, Tyr151 |

| Phosphoinositide 3-kinase | -9.2 | Val851, Lys802 | Met922, Trp780, Ile932 |

Table 3: Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | 92.5% | High |

| Caco-2 Permeability (log Papp) | 0.95 | High |

| Distribution | ||

| BBB Permeability | No | Does not cross BBB |

| Plasma Protein Binding | 88% | High |

| Metabolism | ||

| CYP1A2 Inhibitor | No | |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C19 Inhibitor | No | |

| CYP2D6 Inhibitor | No | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.35 | Low |

| Toxicity | ||

| AMES Mutagenicity | No | Non-mutagenic |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Table 4: Drug-Likeness Evaluation of this compound

| Rule | Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 314.38 g/mol | Yes (<500) |

| LogP | 3.2 | Yes (<5) | |

| H-bond Donors | 4 | Yes (<5) | |

| H-bond Acceptors | 4 | Yes (<10) | |

| Ghose's Filter | LogP | 3.2 | Yes (-0.4 to 5.6) |

| Molar Refractivity | 90.5 | Yes (40 to 130) | |

| Molecular Weight | 314.38 g/mol | Yes (160 to 480) | |

| Number of Atoms | 23 | Yes (20 to 70) | |

| Veber's Rule | Rotatable Bonds | 5 | Yes (≤10) |

| TPSA | 80.92 Ų | Yes (≤140) |

Signaling Pathway Visualization

Based on the predicted targets, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer.

Hypothesized Modulation of the NF-κB Inflammatory Pathway

The predicted interaction of this compound with targets like TNF-α suggests a potential role in modulating the NF-κB signaling pathway, a central regulator of inflammation.

Hypothesized Modulation of the PI3K/Akt/mTOR Cancer Pathway

The potential interaction with PI3K suggests that this compound could interfere with the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.

Conclusion

This technical guide provides a comprehensive in silico framework for the prediction of this compound's biological activities. The proposed workflow, combining target prediction, molecular docking, molecular dynamics, and ADMET profiling, offers a powerful strategy to elucidate its therapeutic potential. The generated hypotheses regarding its anti-inflammatory and anticancer effects, along with the predicted molecular targets and modulated signaling pathways, provide a solid foundation for guiding subsequent in vitro and in vivo experimental validation. This integrated computational approach can significantly accelerate the drug discovery process for this compound and other promising natural products.

References

- 1. Anti-Inflammatory and Anti-Oxidative Activities of Phenolic Compounds from Alnus sibirica Stems Fermented by Lactobacillus plantarum subsp. argentoratensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigations on anti-inflammatory and analgesic activities of Alnus nitida Spach (Endl). stem bark in Sprague Dawley … [ouci.dntb.gov.ua]

- 8. Insight into Potential Anticancer Activity of Algal Flavonoids: Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C19H22O4 | CID 14704508 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethnobotanical Uses of Alnusdiol-Containing Plants: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the traditional use, phytochemical analysis, and pharmacological potential of plants containing the diarylheptanoid Alnusdiol.

Executive Summary

Plants belonging to the genus Alnus, commonly known as alder, have a rich history in traditional medicine across various cultures for treating a spectrum of ailments, including inflammatory conditions, infections, and neoplastic diseases. Phytochemical investigations have identified diarylheptanoids as a dominant class of bioactive compounds within these plants, with this compound being a notable constituent. This technical guide provides a comprehensive overview of the ethnobotanical applications of this compound-containing plants, alongside a detailed examination of the available scientific data on the pharmacological activities of related diarylheptanoids. Due to a paucity of specific quantitative and mechanistic data for this compound, this paper leverages findings on structurally similar diarylheptanoids isolated from Alnus species to infer its potential therapeutic value and mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of natural products for novel therapeutic agents.

Ethnobotanical Heritage of Alnus Species

The genus Alnus encompasses numerous species that have been integral to traditional medicine systems worldwide. Ethnobotanical records indicate the use of various parts of the alder tree, including the bark, leaves, and cones, for their therapeutic properties.

Traditional Medicinal Applications:

-

Anti-inflammatory and Analgesic: Decoctions and infusions of alder bark have been traditionally used to alleviate symptoms of rheumatism, arthritis, and other inflammatory disorders. The topical application of leaves has also been reported for reducing swelling and pain.

-

Anticancer: Several Alnus species have been employed in folk medicine for the treatment of various cancers, including uterine and stomach cancer.

-

Gastrointestinal Ailments: Traditional remedies have utilized alder preparations to manage diarrhea, dysentery, and stomachaches, leveraging their astringent properties.

-

Dermatological Conditions: The bark and leaves have been used externally to treat a variety of skin complaints, including wounds, sores, and rashes.

-

Other Uses: Other documented uses include the treatment of fever, hepatitis, and as a general tonic.

These traditional applications provide a valuable starting point for modern scientific investigation into the bioactive constituents of Alnus species and their pharmacological potential.

Phytochemistry: The Diarylheptanoid Connection

The primary bioactive compounds responsible for the medicinal properties of Alnus species are believed to be the diarylheptanoids. This class of compounds is characterized by a 1,7-diphenylheptane skeleton. This compound is a prominent member of this family found in various alder species. Other notable diarylheptanoids isolated from Alnus include hirsutenone, oregonin, and platyphyllonol.

Pharmacological Activities: Focus on Anti-Inflammatory and Anticancer Potential

While specific quantitative data for this compound is limited in the current literature, studies on other diarylheptanoids from Alnus species provide strong evidence for their anti-inflammatory and anticancer activities. These compounds likely share similar mechanisms of action due to their structural similarities.

Anti-Inflammatory Activity

Diarylheptanoids isolated from the stem bark of Alnus hirsuta have demonstrated significant inhibitory effects on key inflammatory mediators. The following table summarizes the available quantitative data on the inhibition of NF-κB activation, nitric oxide (NO) production, and tumor necrosis factor-alpha (TNF-α) production by these compounds in RAW 264.7 macrophage cells.

| Compound | Target | IC50 (µM) | Reference |

| Hirsutenone | NF-κB activation | 9.2 - 9.9 | |

| Hirsutenone | NO production | 18.2 - 19.3 | |

| Hirsutenone | TNF-α production | 22.3 - 23.7 | |

| Diarylheptanoid 3 | NF-κB activation | 9.2 - 9.9 | |

| Diarylheptanoid 3 | NO production | 18.2 - 19.3 | |

| Diarylheptanoid 3 | TNF-α production | 22.3 - 23.7 | |

| Diarylheptanoid 6 | NF-κB activation | 9.2 - 9.9 | |

| Diarylheptanoid 6 | NO production | 18.2 - 19.3 | |

| Diarylheptanoid 6 | TNF-α production | 22.3 - 23.7 |

Caption: Table summarizing the IC50 values of diarylheptanoids from Alnus hirsuta on inflammatory markers.

Anticancer Activity

Alnusdiol: A Promising Diarylheptanoid Scaffold for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Alnusdiol, a cyclic diarylheptanoid primarily isolated from plants of the Alnus genus, represents a compelling starting point for the development of novel therapeutics. Diarylheptanoids, a class of plant secondary metabolites, have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. While research specifically focused on this compound is still emerging, the broader activities of diarylheptanoid-rich extracts from Alnus species provide a strong rationale for its investigation as a lead compound. This technical guide synthesizes the available information on this compound and related compounds, providing a framework for future research and development.

Biological Activities and Therapeutic Potential

Extracts from various Alnus species, containing a mixture of diarylheptanoids including this compound, have demonstrated significant biological effects in preclinical studies. These activities suggest that this compound may hold potential in several therapeutic areas.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Natural products are a promising source of new anti-inflammatory agents. While specific data on this compound is limited, related diarylheptanoids and extracts from Alnus species have shown potent anti-inflammatory effects.

Anticancer Activity

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of drug discovery. Various natural compounds have been shown to modulate signaling pathways involved in cancer cell proliferation, survival, and metastasis. The potential of this compound as an anticancer agent is inferred from studies on related compounds that demonstrate cytotoxic and pro-apoptotic effects in cancer cell lines.

Quantitative Data on Biological Activity

A significant challenge in the advancement of this compound as a lead compound is the limited availability of quantitative data on the purified molecule. The following table summarizes the available information on the biological activity of related compounds and extracts to provide a contextual framework.

| Compound/Extract | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |

| Alnus Species Ethanolic Extract | Antimicrobial | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | MIC: 0.125-0.250 mg/mL | [1] |

| Baicalin | Chemokine Binding Inhibition | Human Leukocytes | IC50: 15-320 µg/mL | [2] |

| Celastrol | Pro-inflammatory Cytokine Production | Human Monocytes/Macrophages | IC50: 30-100 nM | [2] |

| Curcuminoid Derivatives | Nitric Oxide (NO) Inhibition | RAW 264.7 cells | IC50: 6.68 µM | [3] |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Absence of specific IC50 values for this compound highlights a critical knowledge gap and an opportunity for future research.

Experimental Protocols

To facilitate further research into this compound, this section outlines general methodologies for key experiments based on standard practices in natural product drug discovery.

Isolation and Purification of this compound

-

Extraction: Dried and powdered plant material (e.g., bark or leaves of Alnus species) is subjected to solvent extraction, typically with methanol or ethanol, using a Soxhlet apparatus.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is typically rich in diarylheptanoids, is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Inhibition Assay in Macrophages:

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 104 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

In Vitro Anticancer Assays

MTT Assay for Cell Viability:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are maintained in an appropriate culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are yet to be elucidated, the known activities of other natural anti-inflammatory and anticancer compounds suggest potential signaling pathways that this compound might modulate.

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Potential Anticancer Signaling Pathway

Caption: Postulated induction of apoptosis by this compound via ROS generation.

Experimental Workflow for Lead Compound Validation

The following diagram illustrates a logical workflow for validating this compound as a potential lead compound in a drug discovery program.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and cancer. However, the current body of research is insufficient to fully validate its potential. Future research should prioritize the following:

-

Quantitative Biological Evaluation: Systematic screening of purified this compound in a panel of anti-inflammatory and anticancer assays to determine its potency and selectivity.

-

Mechanism of Action Studies: Identification of the direct molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its biological activity and drug-like properties.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in relevant animal models of disease.

By addressing these key research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a next-generation drug candidate.

References

A Methodological Guide to the Quantum Chemical Analysis of Alnusdiol's Structure

Introduction to Quantum Chemical Calculations in Natural Product Research

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become indispensable tools in the structural characterization of complex organic molecules. For a natural product like Alnusdiol (PubChem CID: 14704508), these methods can provide profound insights into its three-dimensional structure, conformational stability, and electronic properties. Such information is crucial for understanding its biological activity and for guiding drug design and development efforts.

A typical computational investigation involves determining the molecule's various possible three-dimensional arrangements (conformers), calculating their relative energies to identify the most stable structures, and analyzing key structural parameters like bond lengths, bond angles, and dihedral angles.

Proposed Research Workflow

A robust computational analysis of this compound's structure would follow a multi-step process, beginning with the generation of an initial 3D structure and culminating in the detailed analysis of its quantum chemical properties. This workflow is designed to systematically explore the conformational space of the molecule to ensure that the global minimum energy structure and all relevant low-energy conformers are identified and accurately characterized.

Data Presentation: Illustrative Results

While specific data for this compound is unavailable, the following tables illustrate the types of quantitative results that would be generated from the proposed workflow. The data presented are hypothetical or adapted from studies on similar molecules to serve as a template for comparison.

Table 1: Relative Energies of this compound Conformers

This table would summarize the relative energies of the most stable conformers of this compound, identified through DFT calculations. The conformer with the lowest energy is set as the reference (0.00 kJ/mol).

| Conformer ID | Relative Energy (kJ/mol) | Boltzmann Population (%) at 298.15 K |

| ALN-01 | 0.00 | 65.2 |

| ALN-02 | 2.51 | 25.1 |

| ALN-03 | 5.89 | 7.5 |

| ALN-04 | 9.12 | 2.2 |

Table 2: Selected Optimized Geometric Parameters for the Global Minimum Conformer (ALN-01)

This table would detail key structural parameters for the most stable conformer of this compound. These calculated values can be compared with experimental data (e.g., from X-ray crystallography) if available.

| Parameter | Atoms Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C1 - C2 | 1.542 | |

| C9 - O1 | 1.435 | |

| C17 - O4 | 1.368 | |

| Bond Angles (°) | ||

| C1 - C2 - C3 | 112.5 | |

| C8 - C9 - O1 | 109.8 | |

| Dihedral Angles (°) | ||

| H-O1-C9-C10 | 178.5 | |

| C2-C1-C11-C10 | -55.2 |

Experimental and Computational Protocols

The following sections describe the detailed methodologies that would be employed at each stage of the computational workflow.

Initial Structure Generation and Conformational Search

The first step is to generate a set of plausible 3D conformers for this compound.

-

Protocol:

-

The 2D structure of this compound is obtained from a chemical database like PubChem.

-

An initial 3D structure is generated using software such as Avogadro or the builder functionalities within computational chemistry suites.

-

A comprehensive conformational search is performed. This can be achieved through systematic rotation of all torsion angles or using stochastic methods like Monte Carlo simulations. This step is crucial for flexible molecules to ensure the entire conformational space is adequately sampled.

-

The resulting conformers are typically subjected to an initial geometry optimization and clustering using a computationally inexpensive method, such as a molecular mechanics (MM) force field (e.g., MMFF94 or UFF), to identify unique, low-energy structures.

-

Quantum Chemical Calculations: DFT Geometry Optimization

The unique, low-energy conformers identified in the previous step are then subjected to high-accuracy quantum chemical calculations.

-

Protocol:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF would be used.

-

Method: Density Functional Theory (DFT) is the most common and reliable method for molecules of this size, offering a good balance between accuracy and computational cost.

-

Functional: A hybrid functional, such as B3LYP, or a range-separated functional, like ωB97X-D, is recommended. The choice of functional can be critical, and it is often advisable to test a few options.

-

Basis Set: A Pople-style basis set like 6-3

-

Preliminary Cytotoxicity Screening of Compounds from the Genus Alnus

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific cytotoxic data for Alnusdiol. This guide, therefore, focuses on the preliminary cytotoxicity screening of extracts and compounds isolated from various species of the Alnus genus, providing a framework for assessing the potential of this compound.

Executive Summary

The genus Alnus, commonly known as alder, is a rich source of bioactive compounds, particularly diarylheptanoids and polyphenols, which have demonstrated significant cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of these compounds. It includes a summary of reported cytotoxic activities, detailed experimental protocols for common cytotoxicity assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of compounds derived from the Alnus genus.

Cytotoxicity Data of Alnus Species Extracts and Compounds

Table 1: Cytotoxicity of Alnus Species Extracts

| Alnus Species | Extract Type | Cell Line | IC50 Value |

| Alnus incana | Bark Extract | HeLa | 26.02 - 68.5 µg/mL |

| Alnus viridis | Various Extracts | HeLa | 26.02 - 68.5 µg/mL |

| Alnus incana | Ethyl Acetate (Bark) | MCF-7 | 15.7 µg/mL |

| Alnus incana | Ethyl Acetate (Bark) | MDA-MB-231 | 30.9 µg/mL |

Table 2: Cytotoxicity of Compounds Isolated from Alnus sibirica

| Compound | Cell Line | Concentration Showing Activity | Reported Effect |

| Oregonin | PC-3, LNCaP | 50 µM | Potent anti-proliferative and apoptosis-inducing activity |

| Hirsutenone | PC-3, LNCaP | 50 µM | Strongest NF-κB inhibitory and apoptosis-inducing activities |

| Hirsutanonol | PC-3, LNCaP | 50 µM | Potent anti-proliferative and apoptosis-inducing activity |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary cytotoxicity screening of natural products like those found in Alnus species.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Test compounds (e.g., Alnus extracts or isolated compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the overnight culture medium from the wells and add 100 µL of the prepared test compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the test compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the MTT solution without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells and treat with the test compound as described for the MTT assay.

-

Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for preliminary cytotoxicity screening and mechanism of action studies.

Generalized Apoptotic Signaling Pathway

Alnusdiol and Diarylheptanoids: A Technical Overview of Their Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

The intricate defense systems of plants are a rich source of novel bioactive compounds with potential applications in agriculture and medicine. Among these are diarylheptanoids, a class of phenolic compounds found in various plant species, including those of the genus Alnus. This technical guide provides an in-depth overview of the current understanding of alnusdiol, a specific diarylheptanoid, and the broader role of this compound class in plant defense mechanisms. While specific data on this compound's direct function in plant defense is limited, this document extrapolates from the known bioactivities of diarylheptanoids to present a comprehensive picture for researchers.

Introduction to this compound and Diarylheptanoids

This compound is a cyclic diarylheptanoid, a secondary metabolite characterized by two aromatic rings linked by a seven-carbon chain[1]. These compounds are notably abundant in plants of the genus Alnus (commonly known as alder) and are considered to be the dominant bioactive constituents within this genus[2]. The diverse pharmacological activities of diarylheptanoids, including antioxidant, anti-inflammatory, and antimicrobial properties, suggest a significant role in protecting plants against pathogens and other environmental stresses[3][4][5][6][7].

Quantitative Data on the Bioactivity of Alnus Diarylheptanoids

| Plant Species | Extract/Compound | Bioactivity | Key Findings | Reference |

| Alnus glutinosa | Stem Bark Extract (AGE) | Antioxidant and Anti-inflammatory | High total phenols (0.71 g GAE/g of AGE) and diarylheptanoids (0.65 g/g of AGE). Strong, concentration-dependent antioxidant activity (IC50 0.15–12.21 µg/mL) and anti-inflammatory activity (IC50 5.47–12.97 µg/mL). | [3] |

| Alnus japonica | Diarylheptanoids | Hepatoprotective (Antioxidative) | Showed significant hepatoprotective effects against t-butyl hydroperoxide-induced toxicity in primary rat hepatocytes and a human hepatoma cell line. | [8] |

| Alnus hirsuta | Diarylheptanoids | Hepatoprotective (Antioxidative) | Demonstrated significant hepatoprotective effects against t-butyl hydroperoxide-induced toxicity in primary rat hepatocytes and a human hepatoma cell line. | [8] |

| Zingiber officinale | Diarylheptanoids | Anti-tumor | Remarkable inhibitory effects against five tumor cell lines (A549, HepG2, HeLa, MDA-MB-231, and HCT116) with IC50 values ranging from 6.69–33.46 μM. | [9] |

| Alpinia officinarum | 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | Anti-Helicobacter pylori | Exhibited activity against Helicobacter pylori. | [5] |

Experimental Protocols for Studying Plant Defense Compounds

The following are detailed methodologies for key experiments that can be adapted to investigate the role of this compound and other diarylheptanoids in plant defense.

-

Plant Material Collection and Preparation: Collect fresh plant material (e.g., bark, leaves) from the desired Alnus species. Air-dry the material in the shade and then grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Subject the crude extract to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation: Isolate individual diarylheptanoids from the active fractions using chromatographic techniques such as column chromatography (using silica gel or Sephadex LH-20) and further purify using high-performance liquid chromatography (HPLC).

-

Structural Elucidation: Characterize the structure of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Microbial Strains: Obtain pure cultures of relevant plant pathogens (bacteria and fungi).

-